Enhanced H1 Receptor Affinity of the (Z)-Isomer Over the (E)-Isomer
The (Z)-isomer (cidoxepin) exhibits a 5.2-fold higher binding affinity for the histamine H1 receptor (H1R) compared to the (E)-isomer, as determined by analysis of receptor-bound ligand ratios from purified H1R protein complexed with doxepin [1]. This difference is attributed to a more favorable chemical environment in the binding pocket for the (Z)-isomer, as elucidated by molecular dynamics simulations [1].
| Evidence Dimension | Histamine H1 Receptor Binding Affinity (Relative) |
|---|---|
| Target Compound Data | 1.0 (reference) |
| Comparator Or Baseline | (E)-isomer (trans-doxepin): ~0.19 |
| Quantified Difference | ~5.2-fold higher affinity for the (Z)-isomer |
| Conditions | Purified human H1R protein complexed with an 85:15 (E):(Z) doxepin mixture; receptor-bound ligand analysis. |
Why This Matters
A 5.2-fold difference in affinity at a primary pharmacological target demonstrates that the (Z)-isomer is the principal driver of H1R-mediated activity, making the purified compound essential for studies aiming to correlate receptor occupancy with biological effect.
- [1] Kaneko H, et al. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study. J Mol Recognit. 2024;37(5):e3098. View Source
